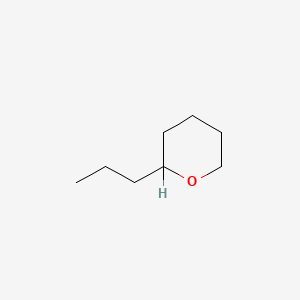

2-N-propyltetrahydropyran

Description

2-N-Propyltetrahydropyran (CAS: 335-36-4), specifically referenced as perfluoro(2-n-propyltetrahydropyran) in commercial listings, is a fluorinated derivative of tetrahydropyran. The core structure consists of a six-membered oxygen-containing tetrahydropyran ring with a perfluorinated n-propyl group at the 2-position. This compound is characterized by complete fluorination of the hydrocarbon backbone, rendering it highly chemically inert and thermally stable. Such properties make it suitable for specialized industrial applications, including fluorinated lubricants, surfactants, or inert reaction media .

Properties

CAS No. |

3857-17-8 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

2-propyloxane |

InChI |

InChI=1S/C8H16O/c1-2-5-8-6-3-4-7-9-8/h8H,2-7H2,1H3 |

InChI Key |

YHQBBDKFBJYMPJ-UHFFFAOYSA-N |

SMILES |

CCCC1CCCCO1 |

Canonical SMILES |

CCCC1CCCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-propyltetrahydropyran can be achieved through several methods. One common approach involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts . Another method includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity . Additionally, lanthanide triflates can catalyze the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes to produce tetrahydropyrans .

Industrial Production Methods

Industrial production of 2-N-propyltetrahydropyran typically involves large-scale hydroalkoxylation reactions using efficient catalysts such as platinum or lanthanide triflates. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-N-propyltetrahydropyran undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxygenated derivatives.

Reduction: Reduction reactions can convert it into simpler hydrocarbons.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

Major products formed from these reactions include various oxygenated derivatives, hydrocarbons, and substituted tetrahydropyrans. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

2-N-propyltetrahydropyran has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-N-propyltetrahydropyran involves its interaction with various molecular targets and pathways. As an organic compound, it can participate in a range of chemical reactions that modify its structure and function. These interactions are crucial for its applications in synthesis and industrial processes .

Comparison with Similar Compounds

Patent-Derived Analogues (Non-Fluorinated)

Examples from a European patent () highlight structurally related tetrahydropyran derivatives with distinct substituents:

- Example 13 : N-{(1R,3S)-3-isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}-3-methyl-tetrahydro-2H-pyran-4-amine (C₂₆H₃₈N₂O₂, MW: 411.1). This compound features a tetrahydropyran ring substituted with a methyl group and a complex cyclopentyl-isopropyl-phenyl-dihydropyridine moiety.

- Example 14 : N-{(1R,3S)-3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine (C₂₅H₃₈N₂O₂, MW: 399.2). Here, the tetrahydropyran ring is functionalized with an amine group and a piperidine-linked substituent.

Key Differences :

- In contrast, 2-N-propyltetrahydropyran lacks such functional groups but is fully fluorinated.

- Molecular Weight : The fluorinated compound (MW: ~335–399 g/mol, inferred from CAS data) has a comparable molecular weight to the patent examples, but its fluorination significantly alters physicochemical properties .

Comparison with Other Perfluorinated Compounds

lists additional perfluorinated analogues:

- Perfluoro(2-Methyl-3-oxahexanoyl) fluoride (CAS: 2062-98-8): A branched fluorinated ether with a carbonyl fluoride terminus.

- Perfluoro(1,3-dimethylcyclohexane) (CAS: 335-27-3): A cyclic perfluorocarbon with two methyl groups.

Key Similarities :

- Fluorination : All compounds exhibit high thermal stability and chemical resistance due to strong C-F bonds.

- Applications : These materials are typically used in extreme environments, such as high-temperature lubricants or corrosion-resistant coatings.

Key Differences :

- Backbone Structure : 2-N-propyltetrahydropyran has a tetrahydropyran oxygen ring, whereas others feature linear or cycloaliphatic frameworks.

- Functional Groups : The presence of an ether oxygen (in 2-N-propyltetrahydropyran) may enhance polarity compared to fully carbon-backbone perfluorocarbons .

Data Table: Comparative Overview

Stability and Reactivity

- 2-N-Propyltetrahydropyran: The perfluorinated structure confers exceptional thermal stability (likely >300°C) and resistance to oxidation, aligning with trends in fluorocarbon chemistry.

- Patent Compounds : The amine and aryl groups in Examples 13–14 suggest utility as intermediates in drug discovery, where hydrogenation (e.g., Example 14’s use of H₂/Pd-C) is common for reducing unsaturated bonds .

Industrial and Pharmaceutical Relevance

- Fluorinated Compounds : Used in aerospace, electronics, and specialty materials due to inertness. Commercial listings (–4) imply availability for niche industrial procurement.

- Patent Analogues : The synthetic steps (e.g., catalytic hydrogenation, cyclization) reflect methodologies in medicinal chemistry for constructing bioactive scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.